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Compound of Interest

Compound Name:
3,5-dibromo-N,N-dimethylpyrazin-

2-amine

Cat. No.: B1315517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the biological activity of the specific compound 3,5-dibromo-N,N-
dimethylpyrazin-2-amine is not extensively documented in publicly available research, the

broader class of pyrazine derivatives represents a rich source of biologically active molecules

with significant therapeutic potential. This guide provides a comparative overview of the

biological activities of various substituted pyrazine derivatives, drawing on available

experimental data to highlight structure-activity relationships. The information is intended to

guide researchers in the design and development of novel pyrazine-based therapeutic agents.

Pyrazine and its derivatives are known to exhibit a wide range of pharmacological effects,

including anticancer, antimicrobial, and kinase inhibitory activities.[1][2]

Anticancer Activity
Pyrazine derivatives have emerged as a promising scaffold in the development of anticancer

agents, demonstrating efficacy against various cancer cell lines. The substitution pattern on the

pyrazine ring plays a crucial role in determining the cytotoxic potency and selectivity.

Comparative Cytotoxicity of Pyrazine Derivatives
The following table summarizes the in vitro anticancer activity of several pyrazine derivatives

against different human cancer cell lines. The data is presented as IC50 values, which
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represent the concentration of the compound required to inhibit the growth of 50% of the

cancer cells.

Compound ID Structure
Cancer Cell
Line

IC50 (µM) Reference

Compound 1

Chalcone-

pyrazine

derivative

A549 (Lung) 0.13 [1]

Colo-205 (Colon) 0.19 [1]

Compound 2

Chalcone-

pyrazine

derivative

MCF-7 (Breast) 0.18 [1]

Compound 3

Chalcone-

pyrazine

derivative

MCF-7 (Breast) 0.012 [1]

A549 (Lung) 0.045 [1]

DU-145

(Prostate)
0.33 [1]

Compound 4

Cinnamic acid-

pyrazine

derivative

HBMEC-2

(Endothelial)
3.55 (EC50) [1]

Compound 5

[1][3]

[4]triazolo[4,3-

a]pyrazine

derivative

A549 (Lung) 0.98 [4]

MCF-7 (Breast) 1.05 [4]

Hela (Cervical) 1.28 [4]

Key Findings:
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Chalcone-pyrazine hybrids (Compounds 1, 2, and 3) exhibit significant anticancer activity,

with some derivatives showing IC50 values in the nanomolar range.[1]

The nature and position of substituents on the pyrazine and associated rings greatly

influence the cytotoxic potency and cancer cell line selectivity.

The introduction of a triazolo[4,3-a]pyrazine core has been shown to be an effective strategy

for developing potent anticancer agents.[4]

Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³

cells/well) and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT

solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization

solution (e.g., DMSO).

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value is determined by plotting cell viability against compound concentration.
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MTT Assay Workflow

Start Seed cancer cells in 96-well plate Treat cells with pyrazine derivatives Incubate for 48-72 hours Add MTT solution Incubate for 2-4 hours Solubilize formazan crystals Read absorbance at 570 nm Calculate IC50 values End

Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine derivatives.

Kinase Inhibitory Activity
Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of

many diseases, including cancer. Pyrazine derivatives have been investigated as inhibitors of

various kinases. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting

with the hinge region of the kinase domain.[5]

Comparative Kinase Inhibition Profile
Compound Type Target Kinase IC50 Reference

2,6-disubstituted

pyrazine
CK2 Potent Inhibition [1]

[1][3][4]triazolo[4,3-

a]pyrazine
c-Met 0.026 µM [4]

VEGFR-2 2.6 µM [4]

Key Findings:

2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2

(CK2).[1]

[1][3][4]triazolo[4,3-a]pyrazine derivatives have shown dual inhibitory activity against c-Met

and VEGFR-2 kinases, which are important targets in cancer therapy.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay
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A common method to determine kinase inhibitory activity is through an in vitro kinase assay,

often using a luminescence-based or fluorescence-based readout.

Reaction Setup: The kinase, substrate, ATP, and various concentrations of the inhibitor are

combined in a buffer solution in a 96- or 384-well plate.

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set

period to allow for the phosphorylation of the substrate.

Detection: A detection reagent (e.g., containing luciferase and a pro-luciferin substrate that is

converted to a luminescent signal in the presence of ADP) is added.

Signal Measurement: The luminescence or fluorescence is measured using a plate reader.

Data Analysis: The kinase activity is calculated as a percentage of the control (no inhibitor),

and the IC50 value is determined.
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Kinase Inhibition Mechanism
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Caption: Generalized signaling pathway illustrating kinase inhibition by pyrazine derivatives.

Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial

agents. Brominated pyrazine derivatives have demonstrated promising activity against various

bacterial strains.

Comparative Antimicrobial Activity of Brominated
Pyrazine Derivatives
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Compound Type Bacterial Strain MIC (mg/mL) Reference

Pyrido[2,3-b]pyrazine

derivative

Staphylococcus

aureus
0.078 [6]

Bacillus cereus 0.078 [6]

Escherichia coli 0.625 [6]

N-(4-bromo-3-

methylphenyl)pyrazine

-2-carboxamide

derivative

XDR S. Typhi 6.25 [7]

Key Findings:

Pyrido[2,3-b]pyrazine derivatives have shown good antibacterial activity, particularly against

Gram-positive bacteria.[6]

The presence of a thiocarbonyl group on the heterocyclic moiety appears to be important for

the antibacterial activity of some pyrido[2,3-b]pyrazines.[6]

Pyrazine carboxamides have been synthesized and evaluated for their activity against

extensively drug-resistant (XDR) Salmonella Typhi, indicating the potential of this scaffold for

combating resistant bacteria.[7]

Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation.

Inoculum Preparation: A standardized suspension of the test bacterium is prepared.

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-

Hinton broth) in a 96-well microplate.

Inoculation: Each well is inoculated with the bacterial suspension.
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Incubation: The microplate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Conclusion:

This guide highlights the significant potential of substituted pyrazine derivatives as a versatile

scaffold for the development of novel therapeutic agents. The available data demonstrates that

modifications to the pyrazine core and its substituents can lead to potent and selective

compounds with anticancer, kinase inhibitory, and antimicrobial activities. Further research,

including comprehensive structure-activity relationship studies and in vivo evaluations, is

warranted to fully explore the therapeutic utility of this promising class of heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethylpyrazin-2-amine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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